Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
“Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a methoxy group, a methylphenyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring at its core. The methoxy, methylphenyl, and carboxylate groups would be attached to different positions on this ring. The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the carboxylate group could participate in reactions with other acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate and methoxy groups, and its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
1. Synthesis in Medicinal Chemistry
Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate has been involved in the synthesis of carbon-11-labeled compounds in medicinal chemistry. These compounds have potential as PET tracers for imaging p38α mitogen-activated protein kinase, a significant target in medical imaging for disease diagnosis and treatment monitoring (Wang, Gao, & Zheng, 2014).
2. Antimicrobial Activities
This chemical has been used in the synthesis of various 1,2,4-triazole derivatives. Some of these derivatives exhibited notable antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
3. Novel Synthetic Approaches
Innovative synthetic approaches using tandem reactions have been developed for condensed 1,2,4-triazines. These methods demonstrate the versatility of this compound in synthesizing complex organic compounds, such as triazacarbazoles and benzofuro[2,3-e][1,2,4]-triazines (Chupakhin et al., 2001).
4. Thermal Behavior and Stability
Research has been conducted on the thermal decomposition and stability of methyl esters of this compound and its derivatives. This study contributes to the understanding of the physical properties and stability of such compounds under various conditions, which is crucial in their application in different scientific fields (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCFCUXTDSAIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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